Cas no 80235-01-4 (3-chloro-1H-pyrrolo[2,3-b]pyridine)

3-chloro-1H-pyrrolo[2,3-b]pyridine structure
80235-01-4 structure
3-chloro-1H-pyrrolo[2,3-b]pyridine
80235-01-4
C7H5ClN2
152.581000089645
MFCD08272228
60198
11693933

3-chloro-1H-pyrrolo[2,3-b]pyridine Properties

Names and Identifiers

    • 3-Chloro-7-azaindole
    • 3-Chloro-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 3-chloro-
    • Chloro-7-azaindole
    • chloropyrrolobpyridine
    • PubChem14740
    • KSC494E4N
    • 3-chloropyrrolo[2,3-b]pyridine
    • SBB086875
    • PB23573
    • RP10046
    • VP11680
    • 3-chloranyl-1H-pyrrolo[2,3-b]pyridine
    • AJ-5
    • 3-chloro-1H-pyrrolo[2,3-b]pyridine
    • SCHEMBL962315
    • FT-0646570
    • SY064780
    • AMY2757
    • 80235-01-4
    • J-512171
    • EN300-1241625
    • GEO-03499
    • DTXSID50470698
    • CS-0003968
    • FA-0710
    • A839871
    • AKOS005072816
    • MFCD08272228
    • 3-Chloro-7-azaindole, 97%
    • 3-Chloro-1H-pyrrolo[2,3-b]pyridine (ACI)
    • +Expand
    • MFCD08272228
    • PKFDDUMFTQHVFY-UHFFFAOYSA-N
    • 1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
    • ClC1C2C(=NC=CC=2)NC=1

Computed Properties

  • 152.01400
  • 1
  • 1
  • 0
  • 152.0141259g/mol
  • 10
  • 129
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 28.7

Experimental Properties

  • 2.21630
  • 28.68000
  • 1.703
  • 312.149 °C at 760 mmHg
  • 169-173 °C
  • 312.149 °C at 760 mmHg
  • 1.425

3-chloro-1H-pyrrolo[2,3-b]pyridine Security Information

3-chloro-1H-pyrrolo[2,3-b]pyridine Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-chloro-1H-pyrrolo[2,3-b]pyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003JQU-250mg
3-Chloro-7-azaindole
80235-01-4 97%
250mg
$7.00 2024-04-21
A2B Chem LLC
AB64758-250mg
3-Chloro-7-azaindole
80235-01-4 97%
250mg
$6.00 2024-04-19
abcr
AB236232-1 g
3-Chloro-1H-pyrrolo[2,3-b]pyridine, 95%; .
80235-01-4 95%
1 g
€104.20 2023-07-20
Alichem
A023023610-5g
3-Chloro-1H-pyrrolo[2,3-b]pyridine
80235-01-4 97%
5g
$153.04 2023-09-01
Apollo Scientific
OR14108-1g
3-Chloro-7-azaindole
80235-01-4
1g
£16.00 2023-09-01
Chemenu
CM108647-5g
3-chloro-1H-pyrrolo[2,3-b]pyridine
80235-01-4 95%+
5g
$*** 2023-03-31
eNovation Chemicals LLC
D494608-5G
3-chloro-1H-pyrrolo[2,3-b]pyridine
80235-01-4 97%
5G
$115 2022-09-07
Matrix Scientific
046158-500mg
3-Chloro-1H-pyrrolo[2,3-b]pyridine, >95%
80235-01-4 >95%
500mg
$181.00 2023-09-08
TRC
B418695-50mg
3-Chloro-1H-pyrrolo[2,3-b]pyridine
80235-01-4
50mg
$ 50.00 2022-06-07
BAI LING WEI Technology Co., Ltd.
438655-250MG
3-Chloro-7-azaindole, 97%
80235-01-4 97%
250MG
¥ 290 2022-04-26

3-chloro-1H-pyrrolo[2,3-b]pyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Carbon tetrachloride ,  Chloroform
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water
Reference
Synthesis and biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives: Correlation between inhibitory activity against the fungus causing rice blast and ionization potential
Minakata, Satoshi; et al, Journal of Agricultural and Food Chemistry, 1997, 45(6), 2345-2348

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  1 h, 60 - 75 °C; 5 h, 70 °C; 70 °C → 40 °C
1.2 Solvents: Water ;  < 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 10 °C
Reference
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole
Han, Chong ; et al, Organic Process Research & Development, 2017, 21(4), 664-668

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Water ;  pH 10, 10 - 15 °C; 1 h, 0 °C
2.1 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  1 h, 60 - 75 °C; 5 h, 70 °C; 70 °C → 40 °C
2.2 Solvents: Water ;  < 15 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 10 °C
Reference
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole
Han, Chong ; et al, Organic Process Research & Development, 2017, 21(4), 664-668

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  < 20 °C; 2 h, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: Water ;  pH 10, 10 - 15 °C; 1 h, 0 °C
3.1 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  1 h, 60 - 75 °C; 5 h, 70 °C; 70 °C → 40 °C
3.2 Solvents: Water ;  < 15 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 10 °C
Reference
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole
Han, Chong ; et al, Organic Process Research & Development, 2017, 21(4), 664-668

3-chloro-1H-pyrrolo[2,3-b]pyridine Raw materials

3-chloro-1H-pyrrolo[2,3-b]pyridine Preparation Products

3-chloro-1H-pyrrolo[2,3-b]pyridine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:80235-01-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80235-01-4)
TANG SI LEI
15026964105
2881489226@qq.com

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